N,N-diethylethanamine;4-methylbenzoic acid
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Overview
Description
N,N-diethylethanamine;4-methylbenzoic acid is a compound that combines an amine and a carboxylic acid The amine component, N,N-diethylethanamine, is a tertiary amine, while the carboxylic acid component, 4-methylbenzoic acid, is an aromatic carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;4-methylbenzoic acid typically involves the reaction of N,N-diethylethanamine with 4-methylbenzoic acid. The reaction can be carried out under mild conditions, often using a coupling agent to facilitate the formation of the amide bond. Common coupling agents include N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation reactions. The process would be optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Solvents like dichloromethane or N,N-dimethylformamide may be used, although greener alternatives are being explored .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized aromatic compounds.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted amines or esters can be formed.
Scientific Research Applications
N,N-diethylethanamine;4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;4-methylbenzoic acid involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar properties but different reactivity.
4-methylbenzoic acid: An aromatic carboxylic acid with similar structural features.
Uniqueness
N,N-diethylethanamine;4-methylbenzoic acid is unique due to the combination of its amine and carboxylic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
CAS No. |
89423-19-8 |
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Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-methylbenzoic acid |
InChI |
InChI=1S/C8H8O2.C6H15N/c1-6-2-4-7(5-3-6)8(9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,9,10);4-6H2,1-3H3 |
InChI Key |
FWMBUYLQPRBBFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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